molecular formula C14H8N4O5 B189001 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole CAS No. 2491-89-6

2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B189001
CAS No.: 2491-89-6
M. Wt: 312.24 g/mol
InChI Key: MBOTVYMOQXKMAR-UHFFFAOYSA-N
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Description

2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. This compound is characterized by the presence of two nitrophenyl groups attached to a 1,3,4-oxadiazole ring. Oxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-nitrobenzohydrazide with oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

    Reduction: 2,5-Bis(3-aminophenyl)-1,3,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets, such as enzymes or receptors, through its nitrophenyl groups. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole
  • 2,5-Bis(2-nitrophenyl)-1,3,4-oxadiazole
  • 2,5-Bis(3-aminophenyl)-1,3,4-oxadiazole

Comparison: Compared to its analogs, 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole is unique due to the position of the nitro groups on the phenyl rings. This positional difference can influence the compound’s reactivity, solubility, and biological activity.

Properties

IUPAC Name

2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-3-9(7-11)13-15-16-14(23-13)10-4-2-6-12(8-10)18(21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOTVYMOQXKMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364937
Record name 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-89-6
Record name 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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